molecular formula C20H22ClNO2 B214153 2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether

2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether

Cat. No. B214153
M. Wt: 343.8 g/mol
InChI Key: LINGWVHDEWGUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether, also known as ML297, is a potent and selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a key regulator of cellular functions such as cell migration, proliferation, and contraction. Therefore, ML297 has potential applications in various fields of scientific research, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Mechanism of Action

2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether works by selectively inhibiting the activity of ROCK. ROCK is a serine/threonine kinase that regulates the activity of several downstream targets, including myosin light chain (MLC) and LIM kinase (LIMK). By inhibiting ROCK, 2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether reduces the phosphorylation of MLC and LIMK, resulting in decreased cellular contraction, migration, and proliferation.
Biochemical and Physiological Effects:
2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether has been shown to have several biochemical and physiological effects in various cell types. For example, 2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether has been shown to reduce the migration and invasion of cancer cells by inhibiting the activity of ROCK. It has also been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. In addition, 2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether has several advantages as a research tool. It is a potent and selective inhibitor of ROCK, which makes it a valuable tool for studying the role of ROCK in various cellular processes. It is also relatively stable and easy to handle in the laboratory. However, there are also some limitations to using 2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether. For example, it is not a specific inhibitor of ROCK, and it may have off-target effects on other kinases. In addition, the effects of 2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether may vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research on 2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether. One area of interest is the development of more selective and potent inhibitors of ROCK. Another area of interest is the investigation of the effects of ROCK inhibition on other cellular processes, such as autophagy and apoptosis. In addition, 2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether may have potential applications in the treatment of various diseases, and further research is needed to explore these possibilities.

Synthesis Methods

The synthesis of 2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The details of the synthesis are beyond the scope of this paper, but it is worth noting that the process requires specialized equipment and expertise.

Scientific Research Applications

2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether has been widely used in scientific research to investigate the role of ROCK in various cellular processes. For example, 2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether has been used to study the effects of ROCK inhibition on cancer cell migration and invasion. It has also been used to investigate the role of ROCK in cardiovascular diseases such as hypertension and atherosclerosis. In addition, 2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether has been used to study the effects of ROCK inhibition on neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether

Molecular Formula

C20H22ClNO2

Molecular Weight

343.8 g/mol

IUPAC Name

[3-[(2-chlorophenoxy)methyl]phenyl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H22ClNO2/c1-15-9-11-22(12-10-15)20(23)17-6-4-5-16(13-17)14-24-19-8-3-2-7-18(19)21/h2-8,13,15H,9-12,14H2,1H3

InChI Key

LINGWVHDEWGUNC-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)COC3=CC=CC=C3Cl

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Cl

Origin of Product

United States

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